Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate
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Overview
Description
Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of benzyl bromide with 4-(methoxycarbonyl)phenylhydrazine in the presence of a base to form the intermediate product. This intermediate is then further reacted with methylhydrazine and dibenzyl carbonate under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-hydrazine-1,2-dicarboxylate
- Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate
- Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-ethylhydrazine-1,2-dicarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H26N2O6, with a molecular weight of approximately 462.49 g/mol. The compound features a hydrazine backbone with two benzyl groups and a methoxycarbonyl group, which contribute to its unique reactivity and biological activity .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : In vitro studies have shown that this compound can exhibit cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer therapy.
- Antioxidant Properties : The presence of methoxycarbonyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Hydrazine Backbone : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Introduction of Benzyl Groups : Benzyl groups are introduced via nucleophilic substitution reactions.
- Methoxycarbonyl Group Addition : The methoxycarbonyl group is added through esterification reactions.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds can be made:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzohydrol derivatives | Contains hydroxymethyl groups | Known for diverse biological activities |
Methyl 5-phenol-1,3-dicarboxylate | Features a phenolic structure | Exhibits antioxidant properties |
2-Methylhydrazine-1,2-dicarboxylate | Lacks benzene substituents | Simpler structure with less steric hindrance |
This compound stands out due to its dual benzyl substituents and methoxycarbonyl group, enhancing its solubility and reactivity compared to simpler derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Study : A study involving various human tumor cell lines demonstrated significant cytotoxicity at specific concentrations (EC50 values), indicating potential as an anti-cancer agent.
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed promising results, with varying degrees of inhibition observed.
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 4-[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]benzoate |
InChI |
InChI=1S/C25H24N2O6/c1-26(24(29)32-17-19-9-5-3-6-10-19)27(22-15-13-21(14-16-22)23(28)31-2)25(30)33-18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
InChI Key |
FEAPQDYZBLRTAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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